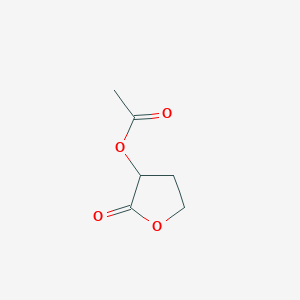

(2-oxooxolan-3-yl) Acetate

Description

(2-oxooxolan-3-yl) acetate is an ester derivative of oxolane (tetrahydrofuran) with a ketone group at the 2-position and an acetate moiety at the 3-position. Its molecular formula is C₇H₁₀O₄, and it is characterized by a five-membered lactone-like ring system, which imparts unique reactivity and solubility properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacophores and bioactive molecules .

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(2-oxooxolan-3-yl) acetate |

InChI |

InChI=1S/C6H8O4/c1-4(7)10-5-2-3-9-6(5)8/h5H,2-3H2,1H3 |

InChI Key |

SNZQJSZZDOZNGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCOC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (2-oxooxolan-3-yl) acetate and related compounds:

Key Research Findings

- Pharmacophore Modeling : (2-oxooxolan-3-yl) acetate derivatives were central to generating energy-optimized pharmacophore models (e.g., ADAHH hypothesis) for high-throughput virtual screening. These models prioritized compounds with balanced hydrophobic and hydrogen-bonding features .

- Synthetic Accessibility : Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate is commercially available (Enamine Ltd.), underscoring its utility in scalable synthesis .

- Natural Product Analogs : Complex derivatives, such as those isolated from Peperomia blanda, demonstrate the scaffold’s adaptability in natural product-inspired drug discovery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2-oxooxolan-3-yl) acetate derivatives?

- Methodological Answer : Derivatives can be synthesized via multi-step reactions involving acetaldehyde, sodium borohydride, or LiOH-mediated hydrolysis. For example, morpholin-2-one core derivatives are synthesized using acetaldehyde and NaBH₃CN in methanol, followed by HATU/DIPEA-mediated coupling with substituted anilines . Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate is prepared via alkylation with BrCH₂COOEt under LHMDS conditions . Optimize yields by controlling temperature (e.g., −70°C for stereoselective steps) and solvent polarity (THF or DMF).

Q. What safety protocols are critical when handling (2-oxooxolan-3-yl) acetate derivatives in laboratory settings?

- Methodological Answer : Use personal protective equipment (gloves, goggles) and ensure ventilation to avoid inhalation of vapors. Store tightly sealed containers in dry, well-ventilated areas to prevent degradation . For fire hazards, employ dry chemical or alcohol-resistant foam extinguishers, as combustion releases carbon monoxide . Dispose of waste via licensed contractors in compliance with local regulations .

Q. Which spectroscopic techniques are most reliable for characterizing (2-oxooxolan-3-yl) acetate derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 15.8 Hz for trans olefins in ethyl pent-2-enedioate derivatives) and chemical shifts (e.g., δ 9.57 ppm for aldehydes) .

- Chiral GC/LC : Resolve enantiomers via chiral columns (e.g., using ethylene glycol protection or derivatization with (S)-(+)-1-methoxy-2-propylamine) .

- HRMS : Confirm molecular formulas (e.g., [M+Na]⁺ for C₁₀H₁₄O₄Na: calculated 221.0784, observed 221.0784) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for (2-oxooxolan-3-yl) acetate derivatives be resolved?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement, SHELXT for space-group determination) to analyze high-resolution data. For twinned crystals, employ twin-law matrices in SHELXL and validate results via R-factor convergence (<5% discrepancy). Cross-check with alternative software (e.g., OLEX2) to address systematic errors .

Q. What strategies optimize stereochemical control in (2-oxooxolan-3-yl) acetate synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-configured amines for diastereomeric imine formation, enabling enantiomeric excess (ee) quantification via ¹H NMR .

- Stereoselective Alkylation : Employ LHMDS at −70°C to minimize racemization during alkylation of enolates .

- Chiral GC Validation : Monitor ee using temperature-ramped chiral GC (e.g., 1°C/min ramp to 180°C) .

Q. What is the role of (2-oxooxolan-3-yl) acetate derivatives in bacterial quorum sensing?

- Methodological Answer : These derivatives act as N-acyl homoserine lactone (AHL) analogs. For example, N-(3-oxooctanoyl)-DL-homoserine lactone (C₈-HSL) binds LuxR-type receptors, regulating biofilm formation. Assess activity via β-galactosidase reporter assays or LC-MS quantification of AHL production in Pseudomonas aeruginosa or Bradyrhizobium japonicum .

Q. How can reaction conditions be optimized for high-yield synthesis of (2-oxooxolan-3-yl) acetate derivatives?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, THF) for SN2 reactions to enhance nucleophilicity .

- Catalyst Screening : Test HATU vs. EDCI for amide coupling efficiency .

- Temperature Gradients : Perform hydroformylation at 3.00 mmol scale with (carbethoxymethylene)triphenylphosphorane to isolate products in >70% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.